molecular formula C21H16ClN3O2S B3405268 (Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 1322301-81-4

(Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B3405268
CAS No.: 1322301-81-4
M. Wt: 409.9 g/mol
InChI Key: QPTAJRAMKXUOSL-VBKFSLOCSA-N
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Description

(Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a cyanovinyl group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Cyanovinyl Group: The cyanovinyl group is typically introduced through a Knoevenagel condensation reaction between a cyanoacetic ester and an aldehyde.

    Coupling with Benzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the cyanovinyl group, converting them into amines or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the cyanovinyl group may produce ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)ethyl)amino)benzoate.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring and cyanovinyl group are known to interact with biological targets, potentially leading to inhibitory effects on specific enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
  • (Z)-ethyl 4-((2-(4-(4-fluorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
  • (Z)-ethyl 4-((2-(4-(4-methylphenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Uniqueness

What sets (Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate apart from similar compounds is the presence of the chlorophenyl group, which can significantly influence its biological activity and chemical reactivity. The chlorine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity.

Properties

IUPAC Name

ethyl 4-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-2-27-21(26)15-5-9-18(10-6-15)24-12-16(11-23)20-25-19(13-28-20)14-3-7-17(22)8-4-14/h3-10,12-13,24H,2H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTAJRAMKXUOSL-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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